3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one
Description
This compound is a synthetic chromen-4-one derivative characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a 4-methoxybenzyloxy group at position 7, and a methyl group at position 2. Its molecular formula is C26H24O6, with a molecular weight of 432.47 g/mol (estimated). Chromen-4-ones (flavones) are widely studied for their biological activities, including antiviral, anticancer, and antioxidant properties. The methoxy and benzyloxy substituents on this compound likely enhance its lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-16-25(18-7-12-22(29-3)24(13-18)30-4)26(27)21-11-10-20(14-23(21)32-16)31-15-17-5-8-19(28-2)9-6-17/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDICEPYYCJCOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Attachment of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction where the chromenone derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the chromenone core to a chromanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may improve binding affinity to biological targets compared to simpler substituents (e.g., 4-methylphenyl in ). The 4-methoxybenzyloxy group at position 7 increases steric bulk and lipophilicity compared to smaller groups like methoxy or propoxy, which could enhance membrane permeability .
Structural vs. Functional Relationships: Compounds with phenoxy substituents (e.g., 4-methoxyphenoxy in ) exhibit distinct electronic profiles compared to benzyloxy-substituted derivatives. Phenoxy groups may reduce metabolic degradation but decrease solubility . The methyl group at position 2 in the target compound and analogs (e.g., ) likely contributes to conformational stability, as seen in crystallographic studies of related flavones .
Antiviral Potential: Derivatives of the target compound, such as 7-{3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b), show anti-HCV activity with IC50 values in the micromolar range, suggesting that the 3,4-dimethoxyphenyl and flexible alkoxy chains are critical for viral inhibition .
Research Findings and Data
Physicochemical Properties
- Solubility : The target compound’s logP (estimated ~3.5) is higher than simpler flavones (e.g., 3-(4-methylphenyl)-4H-chromen-4-one, logP ~2.8), indicating greater lipophilicity due to methoxy/benzyloxy groups .
- Synthetic Accessibility : Derivatives with benzyloxy groups (e.g., target compound) require multi-step synthesis involving epoxide ring-opening or nucleophilic substitution, as reported in anti-HCV agent studies .
Biological Activity
3-(3,4-Dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one, also referred to as a chromone derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article aims to summarize the current knowledge regarding the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and any relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids known as chromones, characterized by their chromene backbone. Its molecular formula is , and it features multiple methoxy groups that may enhance its solubility and biological activity.
Anticancer Activity
Recent studies have indicated that chromone derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds induce apoptosis in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors such as Fas and DR3. The treatment resulted in a dose-dependent increase in apoptotic markers, with apoptosis rates reaching over 60% at higher concentrations .
Table 1: Summary of Anticancer Effects
| Cell Line | Apoptosis Rate (%) | Concentration (μg/ml) | Mechanism of Action |
|---|---|---|---|
| HCT116 | 60.31 | 15 | Activation of Fas and DR3 |
| SW480 | 67.64 | 15 | Inhibition of STAT3 and NF-κB |
Anti-inflammatory Activity
Chromone derivatives are also noted for their anti-inflammatory effects. They inhibit key signaling pathways involved in inflammation, including the NF-κB pathway. By suppressing the DNA binding activity of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation-related diseases .
The biological activity of 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates extrinsic apoptotic pathways through death receptors.
- Inhibition of Oncogenic Pathways : It inhibits the STAT3 signaling pathway, which is often constitutively active in various cancers.
- Modulation of Inflammatory Responses : By inhibiting NF-κB activity, it reduces inflammation and associated cellular damage.
Case Studies
A notable case study involved the evaluation of this compound's effects on human colon cancer cells. The study reported that treatment with the compound led to significant inhibition of cell proliferation and increased rates of apoptosis compared to untreated controls. Furthermore, combination therapies with NF-κB inhibitors enhanced its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
